molecular formula C18H21BrN2O3S B4848824 N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide

Cat. No.: B4848824
M. Wt: 425.3 g/mol
InChI Key: OULDSWORPHXENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing glycinamides and bromophenyl derivatives. Examples include:

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-4-14-7-5-6-13(2)18(14)20-17(22)12-21(3)25(23,24)16-10-8-15(19)9-11-16/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULDSWORPHXENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.